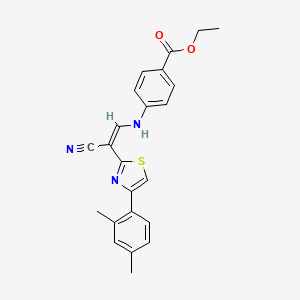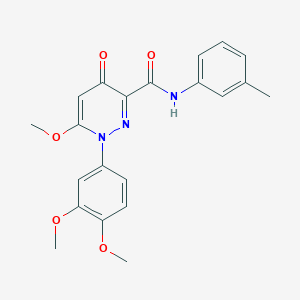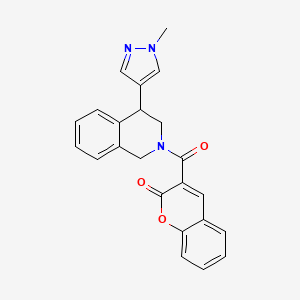
(2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine, also known as DFMP, is a chiral amine that has been widely used in scientific research due to its unique properties. DFMP is a synthetic compound that is commonly used as a reagent in organic chemistry, and it has also been studied for its potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine is not well understood, but it is believed to interact with biological systems through its amine functional group. (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
(2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine has been shown to have a variety of biochemical and physiological effects. In animal studies, (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine has been shown to increase dopamine levels in the brain, which may contribute to its potential antidepressant effects. (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine in lab experiments is its chiral nature, which allows researchers to study the effects of individual enantiomers on biological systems. However, (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine is also a relatively new compound, and its long-term effects on biological systems are not well understood. Additionally, (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in biological systems.
Direcciones Futuras
There are many potential future directions for research on (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine. One area of interest is its potential use as a building block for the synthesis of new pharmaceutical compounds. (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine has also been studied for its potential use in the treatment of neurological disorders, such as depression and epilepsy. Further research is needed to fully understand the mechanism of action and long-term effects of (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine on biological systems.
Métodos De Síntesis
The synthesis of (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine involves the reaction of 2,2,5,5-tetramethyl-3,4-dihydrothiophene with N,N-dimethylformamide dimethyl acetal in the presence of hydrochloric acid. This reaction results in the formation of (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine as a racemic mixture, which can be separated into its enantiomers using chiral chromatography.
Aplicaciones Científicas De Investigación
(2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine has been used in various scientific research applications, including as a chiral auxiliary in organic synthesis, as a building block for the synthesis of pharmaceutical compounds, and as a ligand in asymmetric catalysis. (2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine has also been studied for its potential antiviral and anticancer properties.
Propiedades
IUPAC Name |
(2R)-5,5-difluoro-3,3-dimethylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-5(10)7(2,3)4-6(8)9/h5-6H,4,10H2,1-3H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAVBEYGRFXLMQ-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-5,5-Difluoro-3,3-dimethylpentan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B3008493.png)





![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)
![N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine](/img/structure/B3008502.png)

![5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one](/img/structure/B3008509.png)
![Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B3008512.png)
![7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3008514.png)
![Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3008515.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B3008516.png)